molecular formula C21H23FN2O3 B2555220 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide CAS No. 921870-03-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide

Cat. No.: B2555220
CAS No.: 921870-03-3
M. Wt: 370.424
InChI Key: ZWXRMVBGAQVAJB-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazepine structure, which includes a fluorobenzamide moiety. The presence of both fluorine and benzoxazepine rings in its structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

    Introduction of the Fluorobenzamide Moiety: This step involves the coupling of the benzoxazepine intermediate with a fluorobenzoyl chloride under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Due to its unique structure, it may serve as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide can be compared with other benzoxazepine derivatives and fluorobenzamides. Similar compounds include:

  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide

These compounds share structural similarities but may differ in their biological activity, chemical reactivity, and potential applications. The presence of the fluorine atom in this compound may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-4-11-24-17-10-9-14(12-18(17)27-13-21(2,3)20(24)26)23-19(25)15-7-5-6-8-16(15)22/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRMVBGAQVAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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